5-(1,3-Benzoxazol-2-yl)-2-(3,4-dimethylphenyl)isoindole-1,3-dione
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Overview
Description
5-(1,3-Benzoxazol-2-yl)-2-(3,4-dimethylphenyl)isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a benzoxazole ring fused to an isoindole core, with a dimethylphenyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Benzoxazol-2-yl)-2-(3,4-dimethylphenyl)isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the benzoxazole ring through the condensation of o-aminophenol with a carboxylic acid derivative. This intermediate can then undergo further reactions to introduce the isoindole and dimethylphenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the production scale.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzoxazol-2-yl)-2-(3,4-dimethylphenyl)isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
5-(1,3-Benzoxazol-2-yl)-2-(3,4-dimethylphenyl)isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a probe or ligand in biological studies, particularly in the investigation of enzyme interactions.
Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: The compound’s unique structural features make it useful in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 5-(1,3-Benzoxazol-2-yl)-2-(3,4-dimethylphenyl)isoindole-1,3-dione exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Benzoxazol-2-yl)isoindole-1,3-dione: Lacks the dimethylphenyl group, which may affect its reactivity and applications.
2-(3,4-Dimethylphenyl)isoindole-1,3-dione: Does not contain the benzoxazole ring, leading to different chemical properties.
5-(1,3-Benzoxazol-2-yl)-2-phenylisoindole-1,3-dione: Similar structure but without the dimethyl groups, which can influence its behavior in reactions.
Uniqueness
The presence of both the benzoxazole ring and the dimethylphenyl group in 5-(1,3-Benzoxazol-2-yl)-2-(3,4-dimethylphenyl)isoindole-1,3-dione imparts unique chemical properties, making it distinct from other related compounds
Properties
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c1-13-7-9-16(11-14(13)2)25-22(26)17-10-8-15(12-18(17)23(25)27)21-24-19-5-3-4-6-20(19)28-21/h3-12H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFYXNURQOQJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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